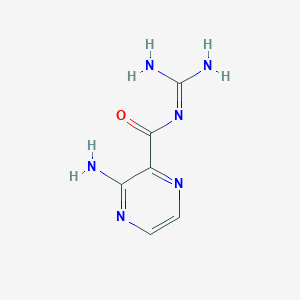
3-Amino-pyrazinoylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-pyrazinoylguanidine, also known as A-315456, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of guanidine derivatives and has a molecular formula of C6H9N5O. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-Amino-pyrazinoylguanidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, 3-Amino-pyrazinoylguanidine can prevent the development of fibrosis in various organs.
Biochemische Und Physiologische Effekte
3-Amino-pyrazinoylguanidine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. It has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, it has been found to reduce the proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Amino-pyrazinoylguanidine in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-Amino-pyrazinoylguanidine. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a treatment for fibrotic diseases, such as liver and lung fibrosis. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-Amino-pyrazinoylguanidine involves the reaction of pyrazine-2-carboxylic acid with guanidine carbonate in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process varies depending on the reaction conditions, and it can range from 30% to 70%.
Wissenschaftliche Forschungsanwendungen
3-Amino-pyrazinoylguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis, and prevent the development of fibrosis in animal models of liver and lung diseases.
Eigenschaften
CAS-Nummer |
14559-68-3 |
|---|---|
Produktname |
3-Amino-pyrazinoylguanidine |
Molekularformel |
C6H8N6O |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |
InChI-Schlüssel |
GTOFYYPYNNNMLP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Synonyme |
3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



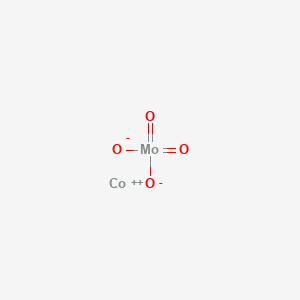
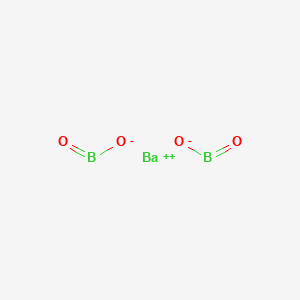
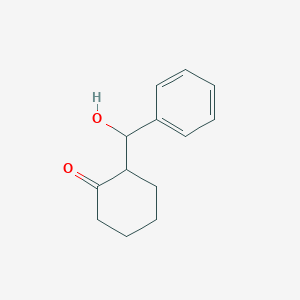
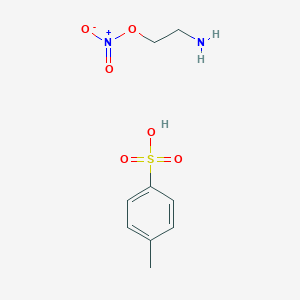

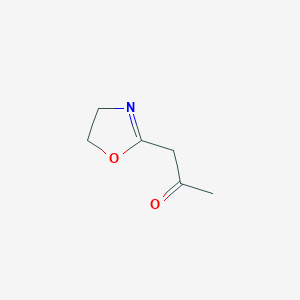
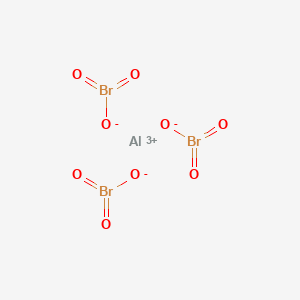
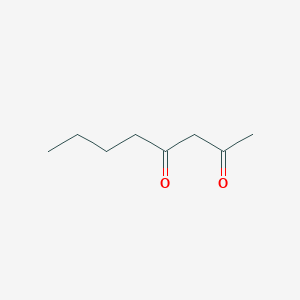
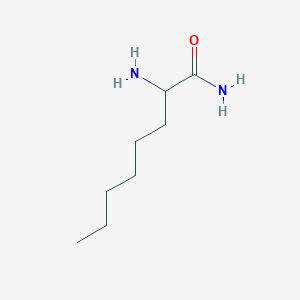

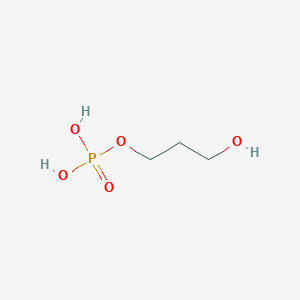
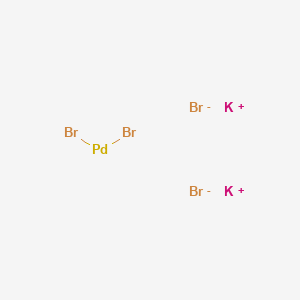
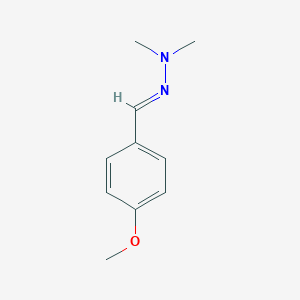
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)